molecular formula C22H25N5O2S3 B11676459 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide

Cat. No.: B11676459
M. Wt: 487.7 g/mol
InChI Key: ZRYHEHZWLMRTQK-YDZHTSKRSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a diethylamino phenyl group

Preparation Methods

The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-(diethylamino)-2-hydroxybenzaldehyde under specific reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and benzylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The diethylamino phenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the thiadiazole ring and benzylsulfanyl group in 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C22H25N5O2S3

Molecular Weight

487.7 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H25N5O2S3/c1-3-27(4-2)18-11-10-17(19(28)12-18)13-23-24-20(29)15-31-22-26-25-21(32-22)30-14-16-8-6-5-7-9-16/h5-13,28H,3-4,14-15H2,1-2H3,(H,24,29)/b23-13+

InChI Key

ZRYHEHZWLMRTQK-YDZHTSKRSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Origin of Product

United States

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